molecular formula C8H5BrN2O2 B15276884 5-Bromo-3-methyl-2-nitrobenzonitrile

5-Bromo-3-methyl-2-nitrobenzonitrile

Cat. No.: B15276884
M. Wt: 241.04 g/mol
InChI Key: FDMHVLMFEUJPQA-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-nitrobenzonitrile is an aromatic organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a methyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-nitrobenzonitrile typically involves the nitration of 5-Bromo-2-methylbenzonitrile. The nitration process can be carried out using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: H2/Pd-C, ethanol, room temperature.

    Substitution: Sodium methoxide (NaOCH3), methanol, reflux.

    Oxidation: KMnO4, water, heat.

Major Products Formed

    Reduction: 5-Bromo-3-methyl-2-aminobenzonitrile.

    Substitution: 5-Methoxy-3-methyl-2-nitrobenzonitrile.

    Oxidation: 5-Bromo-3-carboxy-2-nitrobenzonitrile.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-nitrobenzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the nitro group can also facilitate interactions with electron-rich sites in biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitrobenzonitrile
  • 2-Methyl-5-nitrobenzonitrile
  • 3-Bromo-5-nitrobenzonitrile

Comparison

5-Bromo-3-methyl-2-nitrobenzonitrile is unique due to the specific positioning of the bromine, methyl, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to 5-Bromo-2-nitrobenzonitrile, the presence of the methyl group in this compound can affect its steric and electronic properties, making it more suitable for certain applications .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromo-3-methyl-2-nitrobenzonitrile

InChI

InChI=1S/C8H5BrN2O2/c1-5-2-7(9)3-6(4-10)8(5)11(12)13/h2-3H,1H3

InChI Key

FDMHVLMFEUJPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C#N)Br

Origin of Product

United States

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